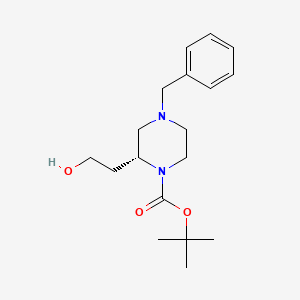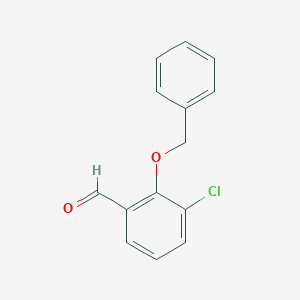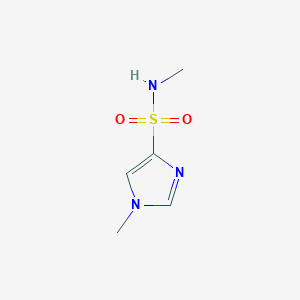
2,3,5-Trifluoro-6-phenoxy-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoro-6-phenoxy-pyridine (TFPP) is an important organic compound with a wide range of applications. It is a colorless, odorless, and crystalline solid that can be used in a variety of organic synthesis reactions, including aryl and heteroaryl synthesis, as well as in the production of pharmaceuticals and other chemicals. TFPP is also used as a catalyst in the production of polymers and as a reagent in a variety of synthetic organic chemistry reactions.
Wirkmechanismus
2,3,5-Trifluoro-6-phenoxy-pyridine is an organic compound that acts as a catalyst in organic synthesis reactions. It is able to activate the reactants by forming a complex with them, which allows for the reaction to take place. This complex is formed through the formation of hydrogen bonds between the reactants and the this compound molecule. Additionally, this compound is able to activate the reactants by forming a covalent bond with them, which also facilitates the reaction.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,3,5-Trifluoro-6-phenoxy-pyridine in lab experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and non-toxic. Additionally, it is a highly effective catalyst in a variety of organic synthesis reactions.
However, there are some limitations to the use of this compound in lab experiments. It is not as effective in some reactions as other catalysts, and it can also be difficult to remove from the reaction mixture after the reaction is complete. Additionally, it is not compatible with some solvents, such as water, and it can also be difficult to purify after the reaction is complete.
Zukünftige Richtungen
In the future, 2,3,5-Trifluoro-6-phenoxy-pyridine could be used in the development of new catalysts for organic synthesis reactions. Additionally, it could be used in the production of new pharmaceuticals and other chemicals. It could also be used in the production of more efficient polymers and organometallic compounds. Additionally, it could be used in the development of new reagents for organic synthesis reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and Wittig reactions. Finally, it could be used in the development of new methods for the purification and removal of this compound from reaction mixtures.
Synthesemethoden
2,3,5-Trifluoro-6-phenoxy-pyridine can be synthesized by a variety of methods. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with phenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is carried out in an organic solvent, such as methanol or ethanol, at temperatures between 100-150°C. Another method involves the reaction of 2,3,5-trifluorobenzaldehyde with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out in an organic solvent, such as dimethyl sulfoxide or dimethylformamide, at temperatures between 100-150°C.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoro-6-phenoxy-pyridine has been widely used in scientific research for its unique properties. It has been used as a catalyst in the synthesis of aryl and heteroaryl compounds, as well as in the production of pharmaceuticals and other chemicals. It has also been used as a reagent in a variety of organic synthesis reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and Wittig reactions. Additionally, this compound has been used in the production of polymers, such as polyethylene and polypropylene, as well as in the production of organometallic compounds, such as organo-zinc compounds.
Eigenschaften
IUPAC Name |
2,3,5-trifluoro-6-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-8-6-9(13)11(15-10(8)14)16-7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZCLVKFVNESHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)












